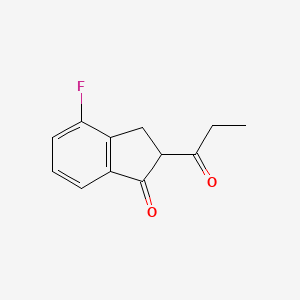

4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C12H11FO2 |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

4-fluoro-2-propanoyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H11FO2/c1-2-11(14)9-6-8-7(12(9)15)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3 |

InChI Key |

QHERRZGHGLGTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CC2=C(C1=O)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound’s fluorine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of bacterial and fungal growth, making it a potential candidate for antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Features and Substitutions

Key Observations :

- Fluorine vs.

- Propanoyl vs. Benzylidene: The propanoyl group in the target compound may reduce π-π stacking interactions compared to benzylidene-substituted analogs (e.g., FCY-302 ), impacting solubility and cellular uptake.

Comparison :

- The target compound likely requires fluorination at position 4 post-condensation, similar to the trifluoromethylation method in .

- Ultrasound-assisted synthesis (e.g., ) offers faster reaction times (~30–60 minutes) compared to conventional methods (3–6 hours).

Pharmacological Activities

Antiproliferative Activity:

- FCY-302 (structurally similar) showed IC₅₀ values of 1.2–3.5 µM against leukemia and myeloma cells via oxidative stress modulation .

- Fluorinated analogs (e.g., 5,6-difluoro derivatives in ) exhibit enhanced potency due to fluorine’s electronegativity, suggesting the target compound may outperform non-fluorinated analogs.

Anti-inflammatory Activity:

- Hydroxy-methoxybenzylidene derivatives (e.g., ) reduced LPS-induced inflammation by 60–70% at 10 µM. The propanoyl group in the target compound may alter pharmacokinetics but retain efficacy.

Antimicrobial Activity:

- Halo-aryl derivatives (e.g., 4-chloro) demonstrated MIC values of 8–16 µg/mL against S. aureus and E. coli . Fluorine’s lipophilicity could enhance membrane penetration in the target compound.

Physicochemical Properties

Table 3: Crystallographic and Electronic Properties

Insights :

- Fluorine and propanoyl groups may reduce crystallinity compared to benzylidene derivatives, favoring amorphous solid dispersions for drug formulation.

- The lower band gap in fluorinated derivatives (e.g., NFBC2 ) suggests improved charge-transfer properties, relevant for photodynamic therapy applications.

Biological Activity

4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one, a compound with the CAS number 699-99-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings, case studies, and data tables regarding its biological activity, particularly in anticancer and antimicrobial applications.

The molecular formula of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is with a molecular weight of 150.15 g/mol. The compound features a fluorine atom that may influence its biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 150.15 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 2 |

| H-bond Donors | 0 |

| GI Absorption | High |

Biological Activity Overview

Research indicates that 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

A study highlighted the compound's efficacy against various cancer cell lines. It demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin. The mechanism of action appears to involve the inhibition of antiapoptotic proteins, leading to increased apoptosis in cancer cells.

Case Study:

In vitro tests on human colon cancer (HCT-116) cells revealed that 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one reduced cell viability significantly at concentrations as low as 10 µM. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent activity against these cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table of Antimicrobial Activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the structure of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is believed to enhance its lipophilicity and overall biological activity. SAR studies indicate that modifications to the substituents on the indene ring can significantly alter both anticancer and antimicrobial potency.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves fluorination and propanoylation steps. For fluorinated indenones, direct electrophilic fluorination using Selectfluor® or indirect methods (e.g., halogen exchange with KF) are common. The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and Lewis acids (e.g., AlCl₃). Optimization requires monitoring reaction time (≥12 hr for complete fluorination) and temperature (0–5°C to minimize side reactions). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .

- Key Data :

- Yield range: 60–75% (fluorination step), 50–65% (acylation).

- Purity after recrystallization: ≥98% (HPLC).

Q. How can the structural and electronic properties of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Fluorine’s electron-withdrawing effect alters bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles in the indenone core .

- Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F), ¹H NMR (propanoyl CH₃: δ 1.2–1.5 ppm). IR confirms carbonyl (C=O: ~1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated indenones, such as conflicting enzyme inhibition data?

- Methodological Answer :

- Dose-response assays : Replicate studies with standardized concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.

- Structural analogs : Compare 4-Fluoro-2-propanoyl derivatives with similar compounds (e.g., 6-bromo-4-fluoro-2-methyl analogs) to isolate substituent effects. Fluorine’s position significantly impacts binding to hydrophobic enzyme pockets .

- Case Study :

- 6-Bromo-4-fluoro-2-methyl derivatives show 10× higher JAK2 inhibition than non-fluorinated analogs, attributed to fluorine’s electronegativity enhancing H-bonding .

Q. How can computational modeling predict the reactivity of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS). Fluorine’s para-directing effect increases positive charge density at the 4-position, favoring SNAr at the propanoyl-adjacent site.

- Kinetic studies : Monitor activation energy (ΔG‡) for reactions with amines (e.g., piperidine) to validate computational predictions .

Q. What crystallographic challenges arise when analyzing fluorinated indenones, and how can they be mitigated?

- Methodological Answer :

- Twinned crystals : Common due to fluorine’s small size and symmetry disruption. Use SHELXD for twin law identification and refinement.

- Disorder modeling : For propanoyl groups, apply PART and SUMP instructions in SHELXL to refine occupancies .

- Data Example :

- R-factor improvement: From 0.15 (untwinned) to 0.08 after twin refinement .

Methodological Challenges and Solutions

Q. How to design stability studies for 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated degradation : Incubate compound in buffers (pH 1–13, 37°C) for 24–72 hr. Monitor via HPLC-MS for hydrolysis (propanoyl ester cleavage) or defluorination.

- Kinetic profiling : Calculate t₁/₂ using Arrhenius plots (40–60°C data extrapolated to 25°C) .

Q. What experimental approaches elucidate the role of the propanoyl group in modulating biological activity compared to acetyl or benzoyl analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.